Endonuclease Inhibition Potency: Irestatin 9389 vs. STF-083010 and 4μ8C
Irestatin 9389 exhibits an IC50 of 6.3 nM against the IRE1 endonuclease , representing approximately 10-fold greater potency than the first-generation IRE1 endonuclease inhibitor STF-083010 (IC50 ≈ 60 nM) and comparable or superior to 4μ8C (IC50 ≈ 6-8 nM depending on assay format) [1]. This higher potency allows for lower working concentrations in cellular assays, reducing off-target and solvent-related artifacts.
| Evidence Dimension | Biochemical IC50 against IRE1 endonuclease |
|---|---|
| Target Compound Data | 6.3 nM |
| Comparator Or Baseline | STF-083010 ≈ 60 nM; 4μ8C ≈ 6-8 nM |
| Quantified Difference | ~10-fold more potent than STF-083010; equipotent to 4μ8C |
| Conditions | Biochemical assay measuring IRE1 endonuclease activity |
Why This Matters
Greater biochemical potency enables lower effective concentrations in vitro and in vivo, improving signal-to-noise and reducing cytotoxicity from compound exposure.
- [1] Papandreou I, Denko NC, Olson M, et al. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma. Blood. 2011;117(4):1311-1314. DOI: 10.1182/blood-2010-08-303099. View Source
